3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound that features a benzazepine core structure with a tetraazole and methoxyphenyl substituent. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of ionic liquids and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetraazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzazepine core or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar triazole ring but differs in the substitution pattern and overall structure.
2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Another related compound with a triazole ring and methoxyphenyl groups, but with different functional groups and applications.
Uniqueness
The uniqueness of 3-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lies in its specific combination of a benzazepine core with a tetraazole and methoxyphenyl substituent. This unique structure imparts distinct bioactive properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H17N5O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C18H17N5O2S/c1-25-14-7-4-6-13(11-14)23-18(20-21-22-23)26-16-10-9-12-5-2-3-8-15(12)19-17(16)24/h2-8,11,16H,9-10H2,1H3,(H,19,24) |
InChI Key |
AUXZVFDUYGUIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SC3CCC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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